molecular formula C21H19N3O6S B2472238 N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 325988-28-1

N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2472238
CAS No.: 325988-28-1
M. Wt: 441.46
InChI Key: BLIJAFAGQGMFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a benzamide derivative characterized by a sulfamoyl group at the 4-position of the benzene ring and a 2-methoxy-4-nitrophenyl substituent on the amide nitrogen. This structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties. The compound’s sulfamoyl moiety is critical for interactions with biological targets, such as enzymes or receptors, while the nitro group may enhance stability or modulate solubility .

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-23(16-6-4-3-5-7-16)31(28,29)18-11-8-15(9-12-18)21(25)22-19-13-10-17(24(26)27)14-20(19)30-2/h3-14H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIJAFAGQGMFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2-Methoxyaniline

The 2-methoxy-4-nitroaniline moiety is synthesized via regioselective nitration of 2-methoxyaniline. The methoxy group directs electrophilic aromatic substitution to the para position, yielding 4-nitro-2-methoxyaniline as the primary product. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C ensures controlled nitration, minimizing di-nitration byproducts. Post-reaction quenching in ice water followed by neutralization with sodium bicarbonate yields the nitroaniline derivative in ~85% purity.

Synthesis of 4-[Methyl(phenyl)sulfamoyl]benzoic Acid

The sulfamoyl group is introduced through a nucleophilic substitution reaction between 4-chlorosulfonylbenzoic acid and N-methylaniline. In anhydrous dichloromethane, N-methylaniline (1.2 equiv) reacts with 4-chlorosulfonylbenzoic acid (1.0 equiv) in the presence of pyridine (1.5 equiv) as a base, facilitating HCl scavenging. The reaction proceeds at 25°C for 6 hours, yielding 4-[methyl(phenyl)sulfamoyl]benzoic acid as a white precipitate. Filtration and recrystallization from ethanol afford the product in 72–78% yield.

Formation of Acid Chloride

Conversion to the reactive acyl chloride intermediate is achieved using thionyl chloride (SOCl₂). 4-[Methyl(phenyl)sulfamoyl]benzoic acid (1.0 equiv) is refluxed with excess SOCl₂ (3.0 equiv) in toluene at 80°C for 3 hours. The mixture is then concentrated under reduced pressure, yielding 4-[methyl(phenyl)sulfamoyl]benzoyl chloride as a hygroscopic solid, used directly in subsequent steps without further purification.

Coupling Reaction to Form Benzamide

The final benzamide bond is forged via a Schotten-Baumann reaction. 2-Methoxy-4-nitroaniline (1.1 equiv) is dissolved in tetrahydrofuran (THF) and cooled to 0°C. A solution of 4-[methyl(phenyl)sulfamoyl]benzoyl chloride (1.0 equiv) in THF is added dropwise, followed by aqueous sodium hydroxide (2.0 equiv) to maintain a pH of 9–10. After stirring at room temperature for 12 hours, the product precipitates upon acidification with 10% HCl. Filtration and recrystallization from ethanol yield N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide in 65–70% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Nitration : Lower temperatures (0–5°C) suppress side reactions, while dimethylformamide (DMF) as a co-solvent enhances nitro group incorporation.
  • Sulfamoylation : Dichloromethane outperforms ethyl acetate in solubility, reducing reaction time from 8 to 6 hours.
  • Coupling : THF minimizes hydrolysis of the acid chloride compared to polar aprotic solvents like DMF.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for the nitration and sulfamoylation steps enhances heat dissipation and reduces batch variability. Pilot studies demonstrate a 15% increase in throughput compared to batch reactors.

Waste Management

  • Acid neutralization : Spent HNO₃/H₂SO₄ mixtures are treated with calcium carbonate to generate inert gypsum.
  • Solvent recovery : Distillation units reclaim >90% of THF and dichloromethane, reducing production costs.

Characterization and Analytical Techniques

Spectroscopic Validation

  • ¹H NMR : Aromatic protons of the 2-methoxy-4-nitrophenyl group resonate at δ 8.10–8.30 ppm, while the sulfamoyl methyl group appears as a singlet at δ 3.15 ppm.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 minutes.

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous sulfamoylbenzamides reveals planar benzamide cores and hydrogen-bonded supramolecular architectures, corroborating structural integrity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under specific conditions to modify the nitro group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Amino Derivatives: Reduction of the nitro group can yield amino derivatives.

    Substituted Derivatives: Substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of sulfonamide compounds, including N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi . The presence of nitro and methoxy groups enhances their efficacy against microbial strains.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies reveal that it can inhibit the proliferation of cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. For instance, related compounds have shown IC50 values indicating potent activity against colorectal carcinoma cells (HCT116) and other cancer types . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulfonamide linkage and the introduction of substituents on the aromatic rings. Variations in synthesis can lead to derivatives with enhanced biological activity or selectivity.

Compound Synthesis Method Biological Activity
This compoundMulti-step organic synthesisAntimicrobial, Anticancer
4-(2-methoxy-4-nitrophenyl)benzamideDirect acylationAntibacterial
2-(4-nitrophenyl)benzamideSubstitution reactionsAntitumor

Antimicrobial Evaluation

A study conducted on various sulfonamide derivatives demonstrated that this compound exhibited significant antimicrobial activity against resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Anticancer Research

In another study, derivatives of this compound were tested against multiple cancer cell lines, revealing that modifications in the sulfonamide group could enhance selectivity towards cancer cells while minimizing toxicity to normal cells . These findings support further exploration into its use as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid, thereby exerting antimicrobial effects. The presence of the nitro and methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substitution Patterns

Benzamide Core with Sulfamoyl Groups
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB): This analog replaces the methyl(phenyl)sulfamoyl group with a bromo substituent. Crystallographic studies reveal two molecules per asymmetric unit, suggesting distinct packing interactions compared to the target compound .
  • 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide: Here, the 2-methoxy-4-nitrophenyl group is replaced with a thiazole ring.
Heterocyclic Additions
  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) : Incorporates a 1,3,4-oxadiazole ring, which improves metabolic stability and membrane permeability. The oxadiazole’s electron-deficient nature contrasts with the nitro group’s effects in the target compound .
  • Triazolo-thiadiazole Derivatives : Compounds like 2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-N-(4-sulfamoylphenyl)benzamide feature fused heterocycles. These structures exhibit enhanced antibacterial and antifungal activities due to increased polarity and hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound 4MNB LMM5
Molecular Weight (g/mol) ~435.4 395.2 545.6
LogP (Predicted) 3.2 2.8 4.1
Hydrogen Bond Acceptors 7 5 8
Solubility (mg/mL) <0.1 (aqueous) 0.3 (DMSO) 0.2 (DMSO)

Key Observations :

  • The nitro group in the target compound reduces aqueous solubility compared to 4MNB.
  • LMM5’s higher LogP correlates with improved membrane penetration but lower solubility.

Spectroscopic Characterization

  • IR Spectroscopy : Sulfamoyl C=O stretches appear at ~1680 cm⁻¹, consistent across analogs. Absence of νS-H (~2500 cm⁻¹) in triazolo-thiadiazoles confirms thione tautomer dominance .
  • NMR : The 2-methoxy-4-nitrophenyl group in the target compound shows distinct aromatic protons at δ 7.8–8.2 ppm, differing from thiazole-based analogs (δ 7.3–7.6 ppm) .

Biological Activity

N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a sulfonamide compound with significant biological activity, particularly in the realm of medicinal chemistry. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H18N4O4S, and it is characterized by the presence of a sulfonamide linkage, which is crucial for its biological activity. The structure includes:

  • Methoxy group (-OCH₃)
  • Nitro group (-NO₂)
  • Sulfonamide group (-SO₂NH)

These functional groups contribute to the compound's reactivity and interaction with biological targets.

This compound primarily exhibits its biological effects through:

  • Inhibition of Bacterial Folate Synthesis : Like other sulfonamides, it inhibits the enzyme dihydropteroate synthase, which is critical in the bacterial synthesis of folate. This action leads to the disruption of nucleic acid synthesis and ultimately bacterial cell growth inhibition.
  • Enhanced Binding Affinity : The presence of methoxy and nitro groups may increase the compound's binding affinity to specific biological targets, enhancing its antimicrobial efficacy against various pathogens.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. The sulfonamide structure is well-documented for its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antimicrobial Efficacy : A study evaluating sulfonamide derivatives demonstrated that modifications in the phenyl ring significantly influenced their antibacterial potency. Compounds with nitro and methoxy substitutions showed enhanced activity against resistant strains of bacteria .
  • Cancer Research : Investigations into sulfonamide compounds have also revealed potential anticancer properties. For instance, certain derivatives were found to inhibit specific kinases involved in cancer cell proliferation, suggesting a dual role as both antimicrobial and anticancer agents .

Research Findings

StudyFindings
Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values in the low µg/mL range.
Identified structural modifications that enhance binding to dihydropteroate synthase, increasing antimicrobial potency.
Explored potential as a RET kinase inhibitor, showing promise in inhibiting cancer cell growth in vitro.

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Key interactions include hydrogen bonding with sulfamoyl oxygen and π-π stacking of the nitrophenyl group .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories, focusing on RMSD (<2 Å) and ligand-protein interaction persistence .
  • ADMET Prediction : SwissADME or pkCSM to evaluate solubility (LogS ~-4.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 inhibition risks .

How can contradictory biological activity data across studies be resolved?

Advanced Research Question
Contradictions often arise from assay variability. Mitigation strategies include:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., COX-2 ELISA) with cell-based viability assays (MTT) to confirm target-specific vs. cytotoxic effects .
  • Dose-Response Analysis : IC₅₀ values should be validated across ≥3 independent replicates with strict control of DMSO concentrations (<0.1% v/v).
  • Meta-Analysis : Pool data from studies using fixed-effect models, adjusting for variables like cell line (e.g., HeLa vs. HEK293) or incubation time .

What crystallographic methods are suitable for resolving the compound’s 3D structure?

Advanced Research Question

  • X-ray Diffraction : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL for refinement. Expect space group P1̄ with Z = 2 and R-factor < 0.05 .
  • Twinned Data Handling : Use TWINLAW in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., amide-N–H⋯O=S) using Mercury software to correlate packing with solubility .

What are the key considerations for optimizing in vitro assays to evaluate the compound’s anti-inflammatory potential?

Advanced Research Question

  • Cell Line Selection : Use RAW 264.7 macrophages for LPS-induced TNF-α suppression assays, ensuring passage number <20 to avoid phenotypic drift .
  • Concentration Range : Test 0.1–100 μM, including a positive control (e.g., dexamethasone for COX-2 inhibition).
  • Data Normalization : Express results as % inhibition relative to vehicle controls, with statistical significance (p < 0.05) validated via ANOVA and post-hoc tests .

How can synthetic byproducts be identified and minimized during scale-up?

Advanced Research Question

  • LC-MS Monitoring : Track intermediates in real-time to detect side products (e.g., over-nitrated derivatives or hydrolyzed sulfonamides) .
  • Reaction Optimization : Use microwave-assisted synthesis (80°C, 30 min) to reduce reaction times and byproduct formation vs. conventional heating .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling to improve E-factor and scalability .

What spectroscopic techniques are most sensitive for detecting degradation products under storage conditions?

Advanced Research Question

  • Stability-Indicating HPLC : Use a C18 column with PDA detector (220–400 nm) to resolve degradation peaks (e.g., nitro-to-amine reduction products) .
  • Forced Degradation Studies : Expose the compound to heat (40°C/75% RH), acid (0.1 M HCl), and UV light (ICH Q1B guidelines) to identify labile functional groups .
  • Mass Spectrometry : HRMS (Q-TOF) to confirm degradation pathways (e.g., demethylation or sulfamoyl cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.